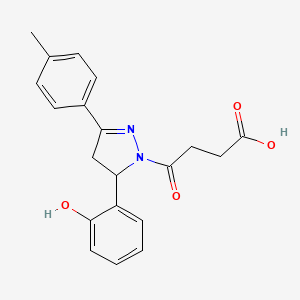

4-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

Propriétés

IUPAC Name |

4-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-13-6-8-14(9-7-13)16-12-17(15-4-2-3-5-18(15)23)22(21-16)19(24)10-11-20(25)26/h2-9,17,23H,10-12H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQQNNCMFJWEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolyl core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative. The hydroxyphenyl and tolyl groups can be introduced through subsequent substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for large-scale production, focusing on cost-effective reagents and efficient reaction conditions. Continuous flow chemistry and other advanced techniques can be employed to enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The butanoic acid moiety can be oxidized to form carboxylic acids or their derivatives.

Reduction: : The pyrazolyl ring can be reduced to form pyrazolidines.

Substitution: : The hydroxyphenyl and tolyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution.

Major Products Formed

Oxidation: : Carboxylic acids, esters, and amides.

Reduction: : Pyrazolidines and other reduced derivatives.

Substitution: : A wide range of substituted pyrazolyl compounds.

Applications De Recherche Scientifique

This compound has several applications in scientific research, including:

Chemistry: : Used as a building block for the synthesis of more complex molecules.

Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: : Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: : Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Observations :

Pharmacological Activity

NMDA Receptor Modulation

- DQP-1105 (): A non-competitive NMDA receptor antagonist with selectivity for GluN2C/D subunits. The 4-bromophenyl and 6-methyl-2-oxoquinoline groups are critical for binding .

- Target Compound: The 2-hydroxyphenyl group may introduce hydrogen-bonding interactions similar to DQP-1105, but the absence of a quinoline moiety could alter receptor specificity .

Antimicrobial Activity

- ME-1 to ME-4 (): Derivatives with p-tolyl or halogenated aryl groups showed moderate activity against bacterial strains (e.g., E. coli). The hydrazinyloxy side chain in ME-1 enhances solubility and target engagement .

- Compound 24 (): A bromophenyl analog exhibited 86% yield and >95% purity, suggesting scalability for therapeutic development .

Crystallographic and Structural Insights

- Isostructurality (–4): Chloro (Cl) and bromo (Br) analogs (e.g., 4 and 5 ) form identical crystal lattices despite halogen differences, indicating minimal steric disruption. The target compound’s 2-hydroxyphenyl group may introduce unique hydrogen-bonding networks .

- SHELX Refinement (): Structural data for analogs were refined using SHELXL, confirming planar pyrazoline rings and dihedral angles (<10°) between substituents .

Activité Biologique

4-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, also known by its CAS number 871808-18-3, is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a pyrazolyl ring system, which is often associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 352.4 g/mol. Its structural complexity arises from the presence of multiple functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 871808-18-3 |

The exact mechanism of action for 4-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid remains to be fully elucidated. However, compounds with similar structures have been shown to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate enzyme activity and influence signal transduction pathways, potentially leading to therapeutic effects in conditions like inflammation and cancer.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, related compounds have exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The structure of 4-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid suggests that it may also possess similar antimicrobial properties due to its hydroxyl and carbonyl functional groups, which are known to enhance binding affinity to bacterial enzymes.

Anticancer Activity

The anticancer properties of pyrazole derivatives have been explored extensively. For example, derivatives with hydroxyl substitutions have shown cytotoxic effects in various cancer cell lines. The compound may exert similar effects by inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation.

Case Studies and Research Findings

- Antimicrobial Screening : In a recent study focused on the synthesis and evaluation of pyrazole derivatives, compounds were screened for their ability to inhibit the growth of multidrug-resistant pathogens. The results indicated that certain derivatives exhibited promising activity against resistant strains of S. aureus, suggesting that 4-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid could be a candidate for further investigation in the development of new antimicrobial agents .

- Cytotoxicity Assays : Another study assessed the cytotoxic effects of similar pyrazole compounds on human lung cancer cells (A549). The findings demonstrated that compounds with similar structural motifs significantly inhibited cell viability, indicating potential applications in cancer therapy .

- Mechanistic Insights : Research into the biochemical pathways affected by pyrazole derivatives has revealed their role in modulating inflammatory responses and metabolic processes. These insights suggest that 4-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid might influence these pathways due to its structural characteristics .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring and substituent orientations (e.g., distinguishing between 4,5-dihydro isomers) .

- HPLC : Validate purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass spectrometry : Employ ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₁₉N₃O₅ at m/z 381.4) .

How can structure-activity relationship (SAR) models guide the design of derivatives with enhanced anti-inflammatory properties?

Q. Advanced Research Focus

- Pharmacophore mapping : Identify critical functional groups (e.g., 2-hydroxyphenyl for hydrogen bonding, p-tolyl for hydrophobic interactions) using 3D-QSAR .

- Substituent variation : Replace the 4-oxobutanoic acid moiety with bioisosteres (e.g., tetrazole or sulfonamide) to improve metabolic stability .

- In silico docking : Simulate binding to COX-2 or NF-κB targets to prioritize derivatives with favorable binding energies .

How should researchers resolve contradictions in biological activity data across structurally similar pyrazole derivatives?

Q. Advanced Research Focus

- Assay standardization : Control variables like cell line selection (e.g., RAW 264.7 vs. THP-1 for anti-inflammatory assays) and incubation times .

- Metabolic stability testing : Compare hepatic microsomal degradation rates to rule out false negatives due to rapid clearance .

- Crystallographic analysis : Resolve stereochemical ambiguities (e.g., dihydropyrazole chair vs. boat conformations) via single-crystal X-ray diffraction .

What statistical experimental design approaches are recommended for studying reaction parameters in multi-step syntheses?

Q. Advanced Research Focus

- Fractional factorial design : Screen variables (temperature, solvent, catalyst) with minimal experiments to identify critical factors .

- Response surface methodology (RSM) : Optimize interdependent parameters (e.g., reflux time and molar ratios) to maximize yield .

- Taguchi arrays : Evaluate robustness of purification protocols (e.g., column chromatography vs. recrystallization) under scaled conditions .

How can computational reaction path search methods improve synthetic route efficiency?

Q. Advanced Research Focus

- Quantum chemical calculations : Predict transition-state energies for key steps (e.g., cyclocondensation) using DFT (B3LYP/6-31G*) .

- Machine learning (ML) : Train models on existing pyrazole synthesis data to recommend optimal conditions (e.g., solvent/base pairs) .

- Kinetic profiling : Simulate intermediate stability to avoid side-product formation (e.g., diketone byproducts) .

What strategies mitigate oxidative degradation of the 2-hydroxyphenyl group during biological assays?

Q. Advanced Research Focus

- Protecting groups : Temporarily acetylize the phenolic -OH during cell culture experiments, followed by in situ deprotection .

- Antioxidant co-treatment : Use ascorbic acid (10 µM) in assay media to scavenge ROS and preserve compound integrity .

- LC-MS stability studies : Monitor degradation products (e.g., quinone derivatives) under physiological pH and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.